methyl 4-({[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate methyl 4-({[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14807441
InChI: InChI=1S/C21H19N3O5/c1-28-17-5-3-4-15(12-17)18-10-11-20(26)24(23-18)13-19(25)22-16-8-6-14(7-9-16)21(27)29-2/h3-12H,13H2,1-2H3,(H,22,25)
SMILES:
Molecular Formula: C21H19N3O5
Molecular Weight: 393.4 g/mol

methyl 4-({[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate

CAS No.:

Cat. No.: VC14807441

Molecular Formula: C21H19N3O5

Molecular Weight: 393.4 g/mol

* For research use only. Not for human or veterinary use.

methyl 4-({[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate -

Specification

Molecular Formula C21H19N3O5
Molecular Weight 393.4 g/mol
IUPAC Name methyl 4-[[2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetyl]amino]benzoate
Standard InChI InChI=1S/C21H19N3O5/c1-28-17-5-3-4-15(12-17)18-10-11-20(26)24(23-18)13-19(25)22-16-8-6-14(7-9-16)21(27)29-2/h3-12H,13H2,1-2H3,(H,22,25)
Standard InChI Key KJTGRCBPNHFPDX-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)C(=O)OC

Introduction

Chemical Identity and Structural Features

The compound’s IUPAC name, methyl 4-({[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate, delineates its molecular architecture (Fig. 1):

  • A pyridazinone ring (6-oxopyridazin-1(6H)-yl) serves as the central heterocyclic component.

  • A 3-methoxyphenyl group is attached at position 3 of the pyridazinone.

  • An acetamide linker bridges the pyridazinone to a 4-aminobenzoate moiety, which is esterified with a methyl group.

Table 1: Structural Comparison with Related Compounds

Compound NameCore StructureSubstituentsMolecular Weight (g/mol)Reference
Methyl 4-({[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoatePyridazinone-benzoate3-Methoxyphenyl, methyl ester~405.4*
6-{[3-(3-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-4-methyl-2H-1,4-benzoxazin-3(4H)-onePyridazinone-benzoxazinone3-Methoxyphenyl, benzoxazinone405.4
N-(3-Acetylphenyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamidePyridazinone-acetamide4-Fluoro-2-methoxyphenyl, acetylphenyl395.4

*Estimated based on structural similarity to .

The pyridazinone ring’s electron-deficient nature and hydrogen-bonding capacity often enhance binding affinity in biological systems . The 3-methoxyphenyl group may influence lipophilicity and metabolic stability, while the methyl benzoate moiety contributes to solubility profiles .

Synthetic Pathways and Methodological Considerations

While no direct synthesis of this compound is documented, analogous routes from pyridazinone-acetamide derivatives suggest feasible strategies:

Pyridazinone Core Formation

Pyridazinones are typically synthesized via cyclization of diketones with hydrazines. For example, 3-aryl-6-pyridazinones are prepared by reacting α,β-unsaturated ketones with hydrazine hydrate under reflux .

Acetamide Linker Incorporation

Acylation of amines with chloroacetyl chloride or bromoacetyl bromide is a common step. In , the acetamide bridge was formed by reacting 4-aminobenzoate derivatives with activated pyridazinone-acetyl intermediates in the presence of coupling agents like EDC/HOBt.

Esterification

Methyl esterification of the benzoic acid moiety is typically achieved using methanol and catalytic sulfuric acid or via diazomethane treatment .

Physicochemical Properties

Solubility and Lipophilicity

  • LogP: Estimated ~2.1 (calculated using fragment-based methods), indicating moderate lipophilicity.

  • Aqueous Solubility: Likely low (<1 mg/mL) due to the aromatic and ester groups .

Spectral Characteristics

  • IR: Expected peaks include ν(C=O) at ~1,720 cm⁻¹ (ester), ~1,650 cm⁻¹ (amide), and ~1,250 cm⁻¹ (C-O-C) .

  • NMR:

    • 1H NMR: Aromatic protons (δ 6.8–8.2 ppm), methoxy singlet (δ ~3.8 ppm), methyl ester (δ ~3.9 ppm) .

    • 13C NMR: Carbonyl signals (δ 165–175 ppm), aromatic carbons (δ 110–150 ppm) .

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